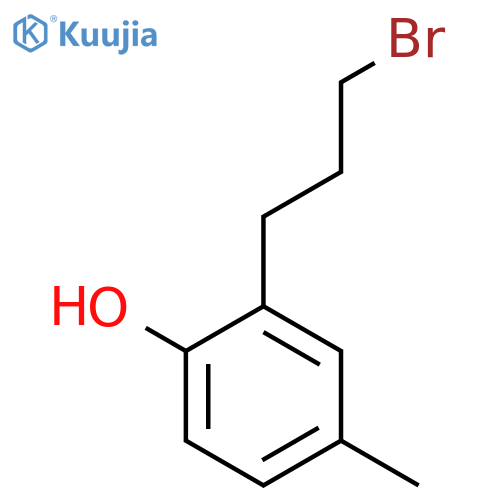Cas no 1545062-50-7 (2-(3-Bromopropyl)-4-methylphenol)

2-(3-Bromopropyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(3-Bromopropyl)-4-methylphenol
-
- インチ: 1S/C10H13BrO/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7,12H,2-3,6H2,1H3
- InChIKey: DELAFKREIDQXGP-UHFFFAOYSA-N
- SMILES: BrCCCC1C(=CC=C(C)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- トポロジー分子極性表面積: 20.2
- XLogP3: 3.3
2-(3-Bromopropyl)-4-methylphenol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010008760-500mg |
2-(3-Bromopropyl)-4-methylphenol |
1545062-50-7 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
| Enamine | EN300-1912111-0.05g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 0.05g |
$851.0 | 2023-06-01 | ||
| Enamine | EN300-1912111-10.0g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 10g |
$4360.0 | 2023-06-01 | ||
| Alichem | A010008760-250mg |
2-(3-Bromopropyl)-4-methylphenol |
1545062-50-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Enamine | EN300-1912111-1.0g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1912111-0.1g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 0.1g |
$892.0 | 2023-06-01 | ||
| Enamine | EN300-1912111-0.25g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 0.25g |
$933.0 | 2023-06-01 | ||
| Alichem | A010008760-1g |
2-(3-Bromopropyl)-4-methylphenol |
1545062-50-7 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
| Enamine | EN300-1912111-2.5g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 2.5g |
$1988.0 | 2023-06-01 | ||
| Enamine | EN300-1912111-0.5g |
2-(3-bromopropyl)-4-methylphenol |
1545062-50-7 | 0.5g |
$974.0 | 2023-06-01 |
2-(3-Bromopropyl)-4-methylphenol 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
2-(3-Bromopropyl)-4-methylphenolに関する追加情報
Comprehensive Analysis of 2-(3-Bromopropyl)-4-methylphenol (CAS No. 1545062-50-7): Properties, Applications, and Industry Insights
2-(3-Bromopropyl)-4-methylphenol (CAS No. 1545062-50-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. This brominated phenolic derivative features a 4-methylphenol core with a 3-bromopropyl side chain, offering versatile reactivity for synthetic applications. Researchers frequently search for terms like "2-(3-Bromopropyl)-4-methylphenol synthesis" or "CAS 1545062-50-7 applications," reflecting growing interest in its potential.
The compound's molecular formula C10H13BrO and molecular weight 229.11 g/mol make it valuable for constructing complex molecules. Its phenolic hydroxyl group allows for hydrogen bonding, while the bromine substituent enables nucleophilic substitution reactions. Recent studies highlight its role as a building block in developing novel biologically active compounds, particularly in addressing current challenges like antimicrobial resistance and crop protection.
From a safety perspective, proper handling of 2-(3-Bromopropyl)-4-methylphenol requires standard laboratory precautions. The compound's storage conditions (typically 2-8°C in airtight containers) and handling procedures are frequently searched topics among laboratory professionals. Its solubility profile (soluble in organic solvents like DMSO and methanol) makes it suitable for various reaction conditions.
Industry trends show increasing demand for specialty chemicals like 1545062-50-7, driven by pharmaceutical innovation and sustainable agriculture needs. The compound's potential in green chemistry applications aligns with current environmental concerns, with researchers exploring its use in catalysis and biodegradable materials development. These aspects make it relevant to discussions about eco-friendly synthesis methods.
Analytical characterization of 2-(3-Bromopropyl)-4-methylphenol typically involves HPLC, GC-MS, and NMR spectroscopy. Quality control parameters such as purity standards (>95% by HPLC) and impurity profiling are critical for research applications. Recent advancements in analytical techniques have improved detection limits for this compound, enabling more precise studies of its reactivity.
The commercial availability of CAS 1545062-50-7 through specialty chemical suppliers has expanded in recent years. Pricing trends and supply chain dynamics for such research chemicals are closely monitored by procurement specialists. Many queries focus on "2-(3-Bromopropyl)-4-methylphenol suppliers" or "bulk purchase options," reflecting its growing industrial importance.
Future research directions for 2-(3-Bromopropyl)-4-methylphenol may explore its potential in material science applications, particularly in polymer modification. The compound's ability to participate in cross-coupling reactions makes it interesting for creating advanced materials with tailored properties. These developments align with current interests in smart materials and functional surfaces.
Regulatory aspects surrounding 1545062-50-7 remain an area of active discussion. While not currently classified as hazardous under major chemical inventories, proper risk assessment and waste management procedures are essential. The scientific community continues to evaluate its environmental fate and degradation pathways, particularly in the context of green chemistry principles.
In conclusion, 2-(3-Bromopropyl)-4-methylphenol represents an important intermediate compound with diverse applications across multiple scientific disciplines. Its combination of phenolic functionality and alkyl bromide reactivity offers unique synthetic opportunities. As research progresses, this compound will likely play an increasingly significant role in addressing contemporary challenges in medicinal chemistry, agricultural science, and advanced materials development.
1545062-50-7 (2-(3-Bromopropyl)-4-methylphenol) Related Products
- 2229525-19-1(2,2-difluoro-1-(1H-indol-7-yl)ethan-1-ol)
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 214834-18-1(Tert-butyl 4-carbamothioylpiperidine-1-carboxylate)
- 2171313-78-1(5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)
- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)
- 364323-74-0(5-fluoro-2-[4-(methylsulfanyl)phenoxy]benzaldehyde)
- 2200-85-3(5-Bromo-3-chloro-2-hydroxybenzoic Acid)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 2763749-21-7(1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)




